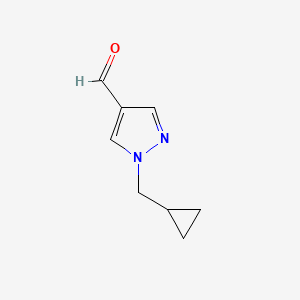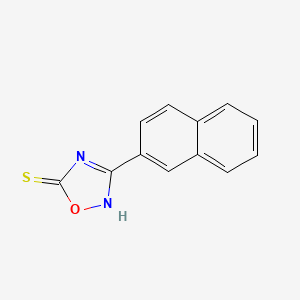
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol
Overview
Description
Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings . They have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .
Synthesis Analysis
Naphthalenes are produced by distillation and fractionation of petroleum or coal tar . A regioselective Rh (III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation has been realized with aryl imidates and oxa bicyclic alkenes .Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be confirmed by X-ray crystallography . The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method .Chemical Reactions Analysis
Naphthalene derivatives can undergo a variety of chemical reactions. For instance, a regioselective Rh (III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation has been realized with aryl imidates and oxa bicyclic alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For instance, the molecular weight of a naphthalene derivative, (naphthalen-2-yl)(phenyl)methanone, is 232.28 .Scientific Research Applications
Computational and Pharmacological Potential
1,3,4-oxadiazole and pyrazole derivatives, including ones similar to 3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol, have been studied for their computational and pharmacological potential. One study highlighted the docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These compounds were evaluated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential, showing varied effects based on the compound structure (Faheem, 2018).
Anticancer Evaluation
A study focused on synthesizing 1,3,4-oxadiazole derivatives for in vitro anticancer evaluation. These compounds were evaluated on various cancer cell lines, with some showing moderate activity against breast cancer (Salahuddin et al., 2014).
Synthesis and Characterization
Research on synthesizing novel 1,3,4-oxadiazole derivatives, including detailed characterization and study of their physical properties, has been conducted. This includes examining the fluorescence properties and other chemical characteristics of these compounds (Alrazzak, 2018).
Optical Properties and DFT Calculations
Studies have been conducted on novel 1,3,4-oxadiazole derivatives containing naphthalene units, focusing on their synthesis, optical properties, and density functional theory (DFT) calculations. These studies provide insights into the electronic structure and fluorescence emission spectra of these compounds (Lu & He, 2014).
Anticonvulsant Activity
1,3,4-oxadiazole derivatives have been designed and synthesized based on a pharmacophoric model for anticonvulsant activity. These compounds have been tested in various models, including maximal electroshock seizure and subcutaneous pentylenetrtrazole models, showing potential for anticonvulsant applications (Rajak et al., 2010).
Antiviral Evaluation
Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral activities, particularly against HCV and HIV viruses. These studies offer insights into the potential use of these compounds in antiviral therapies (El‐Sayed et al., 2010).
Antibacterial Activity
Research on the synthesis and antibacterial evaluation of 1,3,4-oxadiazole derivatives has been conducted. These studies involve the creation of novel compounds and their testing against various bacterial strains, contributing to the development of new antibacterial agents (Kumar et al., 2021).
Safety And Hazards
Future Directions
Future research could focus on the development of naphthalene derivatives with improved biological activities and lower toxicity. For instance, a naphthalene derivative, naphthalen-2-yl 3,5-dinitrobenzoate (SF1), has shown promising binding with acetylcholinesterase enzyme (AChE), suggesting its potential as a drug candidate for Alzheimer’s disease .
properties
IUPAC Name |
3-naphthalen-2-yl-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c16-12-13-11(14-15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYJPVWLZSPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=S)ON3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)
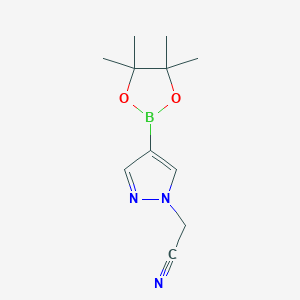
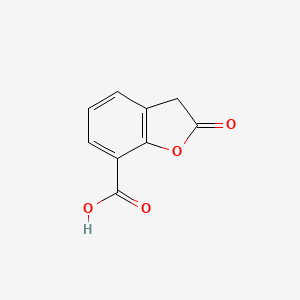

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate](/img/structure/B1428799.png)
![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B1428800.png)
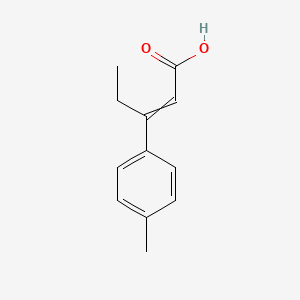
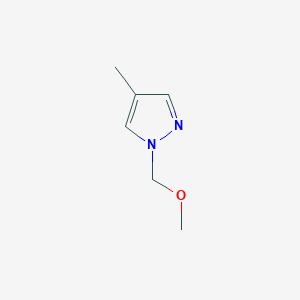
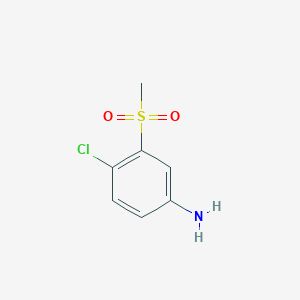
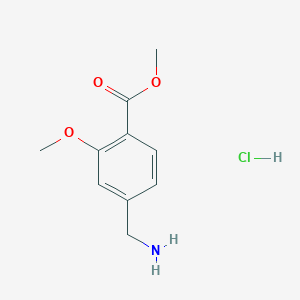
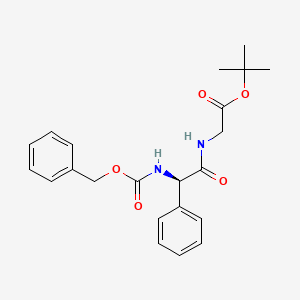
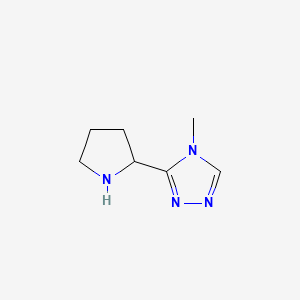
![1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1428810.png)
